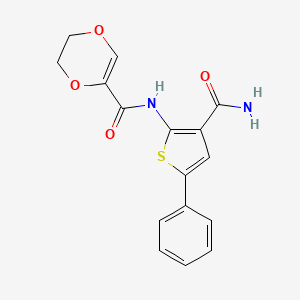![molecular formula C14H18N4O B2910256 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene CAS No. 400079-17-6](/img/structure/B2910256.png)
1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene (CPDBV) is an organic compound that has been studied in recent years due to its potential applications in a variety of scientific fields. It is a derivative of cyclopentadiene and is composed of a benzene ring with a vinyl group and a dimethylbutyl group attached. CPDBV is a versatile molecule with many potential applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used as a building block for the synthesis of a variety of compounds, including polymers, polymers of intrinsic microporosity (PIMs), and polymers of intrinsic microporosity-hydrophobic (PIM-h). 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene has also been studied for its potential applications in drug delivery, catalysis, and nanotechnology.
Mécanisme D'action
The mechanism of action of 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene is not yet fully understood. However, it is believed that the vinyl group of the molecule is responsible for its reactivity. This group can undergo a variety of reactions, including addition, substitution, and elimination reactions. The dimethylbutyl group is thought to stabilize the molecule and prevent it from undergoing certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene have not been extensively studied. However, it is believed that the molecule may have some effect on the cell membrane due to its hydrophobic nature. Additionally, 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene has been studied for its potential applications in drug delivery, and it is believed that it may be able to increase the solubility of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. Additionally, 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene is a versatile molecule and can be used in a variety of reactions. However, 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene is also relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
The potential applications of 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene are vast and still largely unexplored. One potential future direction is the development of more efficient methods for its synthesis. Additionally, further research into its potential applications in drug delivery and nanotechnology could lead to new and exciting discoveries. Other potential future directions include the study of its biochemical and physiological effects, as well as its potential applications in catalysis and polymer synthesis.
Méthodes De Synthèse
1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene can be synthesized through a variety of methods, including the Diels-Alder reaction. This method involves the addition of an alkene to a diene in the presence of a Lewis acid catalyst. The reaction results in the formation of a cyclopentadiene ring and the desired product. Other methods, such as the Wittig reaction, can also be used to synthesize 1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene. This method involves the reaction of a phosphonium salt with an aldehyde to form an alkene, which is then reacted with a diene to form the desired product.
Propriétés
IUPAC Name |
1-cyclopenta-2,4-dien-1-yl-4-(5,5-dimethylhex-1-en-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24/c1-15(13-14-19(2,3)4)16-9-11-18(12-10-16)17-7-5-6-8-17/h5-12,17H,1,13-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOVYBBPPZKXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=C)C1=CC=C(C=C1)C2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

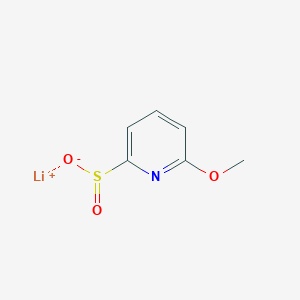
![2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910177.png)
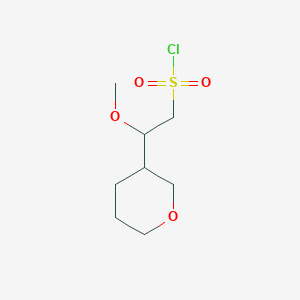
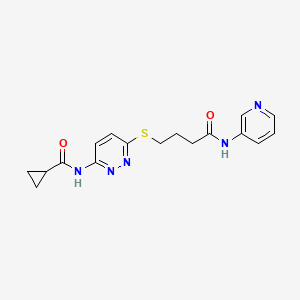
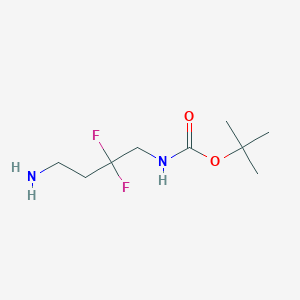
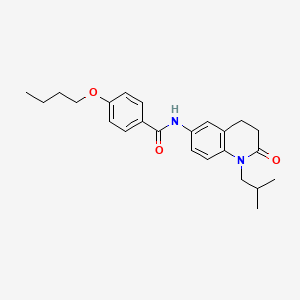
![5-[(4-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2910187.png)
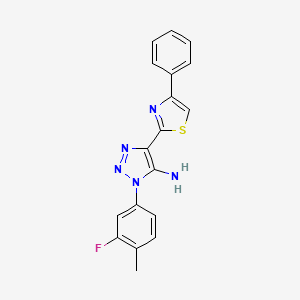
![N-cyclohexyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2910189.png)
![[5-(Methoxycarbonyl)furan-2-yl]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2910190.png)

![(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2910194.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2910195.png)
